molecular formula C16H31NO B1627615 Pentadecyl isocyanate CAS No. 39633-51-7

Pentadecyl isocyanate

Cat. No.: B1627615
CAS No.: 39633-51-7
M. Wt: 253.42 g/mol
InChI Key: HULTVDSPXGVYBQ-UHFFFAOYSA-N
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Description

Pentadecyl isocyanate is an organic compound characterized by the presence of a long alkyl chain (fifteen carbon atoms) attached to an isocyanate functional group (R−N=C=O). This compound is part of the broader class of isocyanates, which are known for their reactivity and versatility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentadecyl isocyanate can be synthesized through several methods:

    Phosgenation of Amines: The most common method involves the reaction of pentadecylamine with phosgene (COCl₂) to produce this compound and hydrochloric acid (HCl). This reaction requires careful handling due to the toxic nature of phosgene.

    Alternative Methods: Other methods include the use of oxalyl chloride as a safer alternative to phosgene, or the addition of isocyanic acid to alkenes.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale phosgenation processes with stringent safety measures to handle phosgene. The use of continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: Pentadecyl isocyanate undergoes various chemical reactions, including:

    Nucleophilic Addition: Reacts with alcohols to form urethanes and with amines to form ureas.

    Hydrolysis: Reacts with water to produce pentadecylamine and carbon dioxide.

    Oxidation and Reduction: Can undergo oxidation to form carbamates and reduction to form amines.

Common Reagents and Conditions:

    Alcohols and Amines: Commonly used in nucleophilic addition reactions.

    Water: Used in hydrolysis reactions.

    Catalysts: Such as copper(I) oxide and bis(oxazoline) ligands for specific reactions.

Major Products:

    Urethanes and Ureas: Formed from reactions with alcohols and amines.

    Pentadecylamine: Formed from hydrolysis.

Scientific Research Applications

Pentadecyl isocyanate has a wide range of applications in scientific research:

    Organic Synthesis: Used as a reagent for the preparation of various organic compounds, such as urethanes and ureas.

    Drug Discovery: Employed in the synthesis of pharmaceutically relevant compounds.

    Enzymatic Assays: Used to detect the activity of cellular enzymes, such as phospholipase A2.

    Polymer Chemistry: Utilized in the production of polyurethanes and other polymers with specific properties.

Mechanism of Action

The mechanism of action of pentadecyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (R−N=C=O) is highly electrophilic, making it reactive towards nucleophiles such as alcohols, amines, and water. This reactivity leads to the formation of urethanes, ureas, and other derivatives. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on other molecules, leading to the creation of new compounds with desired properties.

Comparison with Similar Compounds

Pentadecyl isocyanate can be compared with other isocyanates such as:

    Hexamethylene diisocyanate: Used in the production of polyurethanes with different mechanical properties.

    Isophorone diisocyanate: Known for its use in high-performance coatings and adhesives.

    Methylenediphenyl diisocyanate: Widely used in the production of rigid polyurethane foams.

Uniqueness: this compound is unique due to its long alkyl chain, which imparts specific hydrophobic properties and influences its reactivity and applications in various fields.

Properties

IUPAC Name

1-isocyanatopentadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-16-18/h2-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULTVDSPXGVYBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60560650
Record name 1-Isocyanatopentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39633-51-7
Record name 1-Isocyanatopentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentadecyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Following the procedure described in preparation 4, but using 1,6-hexanediol and n-pentadecylisocyanate, instead of diethylene glycol and n-heptadecylisocyanate respectively, the title compound was obtained in a similar yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Pentadecyl isocyanate
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Pentadecyl isocyanate
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Pentadecyl isocyanate
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Pentadecyl isocyanate
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Pentadecyl isocyanate
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Pentadecyl isocyanate

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